molecular formula C6H16N2O2 B1329763 N,N'-Bis(2-hydroxyethyl)ethylenediamine CAS No. 4439-20-7

N,N'-Bis(2-hydroxyethyl)ethylenediamine

Cat. No. B1329763
Key on ui cas rn: 4439-20-7
M. Wt: 148.2 g/mol
InChI Key: GFIWSSUBVYLTRF-UHFFFAOYSA-N
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Patent
US08044215B2

Procedure details

The product was prepared by treating N,N′-bis(2-hydroxyethyl)ethylenediamine in methanol with (BOC)2O at room temperature. The reaction mixture was chilled to −15° C. to −20° C. to precipitate the product. After filtration, the precipitate was desiccated to yield the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][OH:10].[O:11](C(OC(C)(C)C)=O)[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=O>CO>[C:12]([N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:11])[CH2:8][CH2:9][OH:10])([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNCCNCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was chilled to −15° C. to −20° C.
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to yield the product

Outcomes

Product
Name
Type
Smiles
C(=O)(OC(C)(C)C)N(CCN(CCO)C(=O)OC(C)(C)C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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